molecular formula C11H18O3 B13283537 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one

2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one

Cat. No.: B13283537
M. Wt: 198.26 g/mol
InChI Key: XNXFSOLDHRXBCG-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with methoxyacetyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of 3,5-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxyacetyl chloride. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacetyl chloride: A precursor in the synthesis of 2-(2-Methoxyacetyl)-3,5-dimethylcyclohexan-1-one.

    3,5-Dimethylcyclohexanone: The starting material for the synthesis.

    Methoxyacetic acid: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-(2-methoxyacetyl)-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O3/c1-7-4-8(2)11(9(12)5-7)10(13)6-14-3/h7-8,11H,4-6H2,1-3H3

InChI Key

XNXFSOLDHRXBCG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)COC)C

Origin of Product

United States

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